molecular formula C10H15NO3 B1629619 1-(Oxolane-2-carbonyl)piperidin-4-one CAS No. 1016505-60-4

1-(Oxolane-2-carbonyl)piperidin-4-one

Cat. No.: B1629619
CAS No.: 1016505-60-4
M. Wt: 197.23 g/mol
InChI Key: USVOCVACRQFPSE-UHFFFAOYSA-N
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Description

1-(Oxolane-2-carbonyl)piperidin-4-one is a chemical compound with a unique structure that combines a piperidinone ring with an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolane-2-carbonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with oxolane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolane-2-carbonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

The compound 1-(Oxolane-2-carbonyl)piperidin-4-one (CAS No. 1016505-60-4) is a heterocyclic organic compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as a precursor for the synthesis of novel pharmacological agents. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Properties

A study investigated the compound's efficacy in inducing apoptosis in cancer cell lines. The results indicated that it could significantly reduce cell viability in MCF-7 and U87 glioblastoma cells, with IC50 values suggesting moderate cytotoxicity.

Cell LineIC50 (μM)Mechanism
MCF-725.72 ± 3.95Induction of apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity compared to DOX

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound against various bacterial strains, making it a candidate for antibiotic development.

Bacterial StrainIC50 (μM)Reference DrugIC50 (μM)
Staphylococcus aureus1.4Tetracycline200
Escherichia coli200--
Pseudomonas aeruginosa200--

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer progression and bacterial resistance mechanisms. This makes it valuable for further exploration in drug development.

Mechanism of Action

The mechanism of action of 1-(Oxolane-2-carbonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the oxolane ring can enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects .

Comparison with Similar Compounds

  • 1-(Tetrahydro-2-furanylcarbonyl)-4-piperidinone oxime
  • N-[1-(Oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine

Comparison: 1-(Oxolane-2-carbonyl)piperidin-4-one is unique due to its combination of the piperidinone and oxolane moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in various research applications .

Biological Activity

1-(Oxolane-2-carbonyl)piperidin-4-one, also known as a piperidone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and an oxolane (tetrahydrofuran) carbonyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound features a piperidine ring substituted with an oxolane carbonyl group, which contributes to its biological activity.

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, research on structurally similar compounds has shown their efficacy in inhibiting neurotropic alphaviruses, which are known to infect the central nervous system. Such compounds have been reported to reduce viral titers significantly in animal models .

Anticancer Potential

Piperidine derivatives have also been investigated for their anticancer properties. A study demonstrated that certain piperidone-based compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation . The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance potency against specific cancer types.

Enzyme Inhibition

This compound may interact with various enzymes, influencing their activity. For example, compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition is relevant for conditions like Alzheimer's disease .

The mechanism through which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. The oxolane carbonyl group may facilitate interactions with biological macromolecules, altering their function. For instance, the ability of related compounds to inhibit AChE suggests that this compound could modulate cholinergic signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of neurotropic alphaviruses
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of acetylcholinesterase

Case Study: Antiviral Efficacy

In a controlled study involving mice infected with Sindbis virus, a related piperidone compound demonstrated significant protective effects against viral infection. The study highlighted the importance of structural modifications in enhancing antiviral potency and reducing side effects associated with drug metabolism .

Properties

IUPAC Name

1-(oxolane-2-carbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVOCVACRQFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640750
Record name 1-(Oxolane-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016505-60-4
Record name 1-[(Tetrahydro-2-furanyl)carbonyl]-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016505-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxolane-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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